molecular formula C14H10BrClO B8629379 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone

2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone

Cat. No. B8629379
M. Wt: 309.58 g/mol
InChI Key: HROHCBQZYJVQSK-UHFFFAOYSA-N
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Patent
US07479575B2

Procedure details

To a 100 mL three-necked flask containing AlCl3 (4.797 g; 35.98 mmol) under N2, chlorobenzene (IVd) (36.6 mL; 359.76 mmol) was added in one portion at RT. To this suspension (4-bromo-phenyl)-acetyl chloride (IIIa) (7.0 g; 29.98 mmol) was added in one portion without cooling. Protocol and work-up was then similar with those described above. Title compound was obtained as a white powder (m=7.99 g) in a 86% yield.
Quantity
36.6 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
4.797 g
Type
reactant
Reaction Step Three
[Compound]
Name
three-necked
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][C:20](Cl)=[O:21])=[CH:15][CH:14]=1>>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][C:20]([C:9]2[CH:10]=[CH:11][C:6]([Cl:5])=[CH:7][CH:8]=2)=[O:21])=[CH:15][CH:14]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
36.6 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)Cl
Step Three
Name
Quantity
4.797 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
three-necked
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without cooling

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.